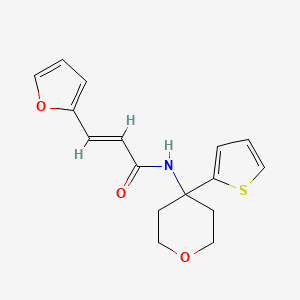
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, also known as FTAA, is a small molecule that has gained attention in scientific research due to its ability to selectively bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. FTAA has shown promise as a diagnostic tool for these diseases, as well as a potential therapeutic agent.
Wirkmechanismus
The mechanism by which (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide selectively binds to amyloid fibrils is not fully understood. However, it is believed that this compound interacts with specific amino acid residues that are exposed on the surface of amyloid fibrils. This interaction results in a conformational change in this compound, which enhances its fluorescence properties and allows for specific detection of amyloid fibrils.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used in vitro and in vivo to detect amyloid fibrils in various tissues and organs, including the brain, liver, and pancreas. This compound has also been shown to be effective in detecting amyloid fibrils in post-mortem human brain tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is its selectivity for amyloid fibrils. This allows for specific detection and imaging of these structures in various tissues and organs. This compound is also relatively easy to synthesize and has a high yield and purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its effectiveness in certain imaging techniques.
Zukünftige Richtungen
There are several future directions for the use of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide in scientific research. One potential application is in the development of diagnostic tools for neurodegenerative diseases. This compound has shown promise as a non-invasive imaging agent for detecting amyloid fibrils in vivo, which could aid in the early detection and diagnosis of these diseases.
Another future direction is in the development of therapeutic agents that target amyloid fibrils. This compound has been shown to inhibit the formation of amyloid fibrils in vitro, which suggests that it may have potential as a therapeutic agent for neurodegenerative diseases.
In addition, further research is needed to fully understand the mechanism by which this compound selectively binds to amyloid fibrils. This could lead to the development of more effective imaging agents and therapeutic agents that target specific amino acid residues on amyloid fibrils.
Conclusion
This compound is a small molecule that has shown promise as a selective amyloid-binding probe in scientific research. It has the potential to be used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be synthesized through a multistep process that involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxaldehyde to form a dienone intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been widely used in scientific research as a selective amyloid-binding probe. It has been shown to bind to a variety of amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes. This compound can be used in various imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), to visualize amyloid fibrils in vivo.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(6-5-13-3-1-9-20-13)17-16(7-10-19-11-8-16)14-4-2-12-21-14/h1-6,9,12H,7-8,10-11H2,(H,17,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILIHCPKMMBLO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)
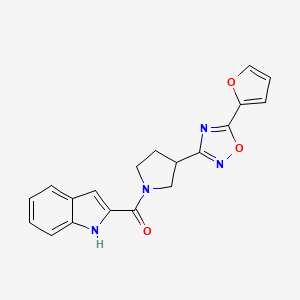
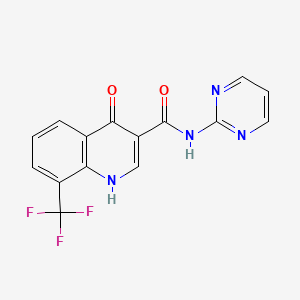

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
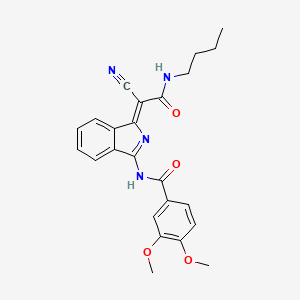
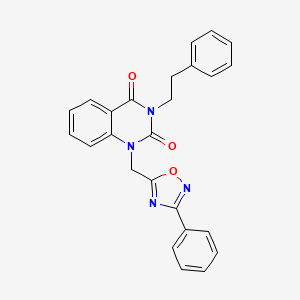
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)

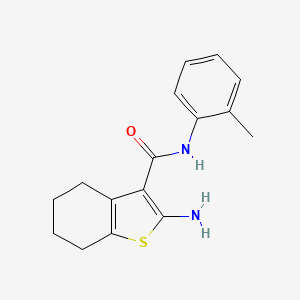
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)